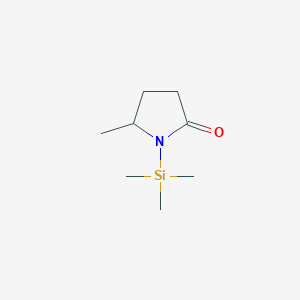
5-Methyl-1-(trimethylsilyl)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1-(trimethylsilyl)pyrrolidin-2-one is a heterocyclic organic compound that belongs to the class of pyrrolidinones It is characterized by a five-membered lactam ring with a trimethylsilyl group attached to the nitrogen atom and a methyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions: 5-Methyl-1-(trimethylsilyl)pyrrolidin-2-one can be synthesized by refluxing a mixture of 2-pyrrolidinone, triethylamine, and trimethylchlorosilane in benzene . The reaction typically involves the formation of a silyl ether intermediate, which subsequently undergoes cyclization to form the desired pyrrolidinone derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions: 5-Methyl-1-(trimethylsilyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidinones depending on the reagents used.
科学的研究の応用
5-Methyl-1-(trimethylsilyl)pyrrolidin-2-one has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It is utilized in the production of fine chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of 5-Methyl-1-(trimethylsilyl)pyrrolidin-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways, signal transduction, and gene expression, leading to its observed biological effects.
類似化合物との比較
Pyrrolidin-2-one: A structurally similar compound with a wide range of biological activities.
Pyrrolidin-2,5-dione: Another related compound used in medicinal chemistry.
Prolinol: A derivative with significant applications in drug discovery.
Uniqueness: 5-Methyl-1-(trimethylsilyl)pyrrolidin-2-one is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical reactivity and stability. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for developing new pharmaceuticals.
特性
CAS番号 |
189764-47-4 |
|---|---|
分子式 |
C8H17NOSi |
分子量 |
171.31 g/mol |
IUPAC名 |
5-methyl-1-trimethylsilylpyrrolidin-2-one |
InChI |
InChI=1S/C8H17NOSi/c1-7-5-6-8(10)9(7)11(2,3)4/h7H,5-6H2,1-4H3 |
InChIキー |
RNUCEQXLCSLPFR-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(=O)N1[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


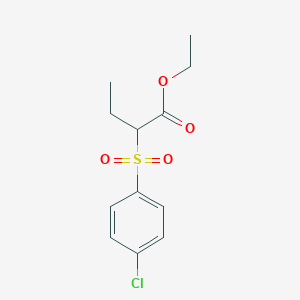
![1,1'-[But-2-ene-1,4-diylbis(oxy)]bis{2-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B14251537.png)
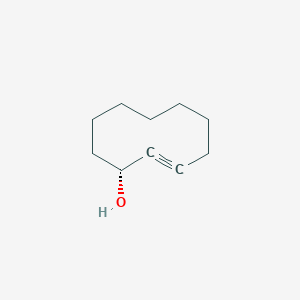
![3-Diazonio-4-[(4-methylbenzene-1-sulfonyl)amino]-4-phenylbut-2-en-2-olate](/img/structure/B14251553.png)
![Benzenamine, N-[bis(diphenylphosphino)ethenylidene]-](/img/structure/B14251557.png)
![Spiro[4.5]decane-8-carboxylic acid, 7-hydroxy-1,8-dimethyl-4-oxo-](/img/structure/B14251565.png)
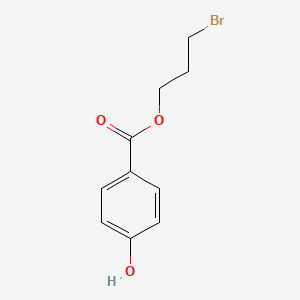
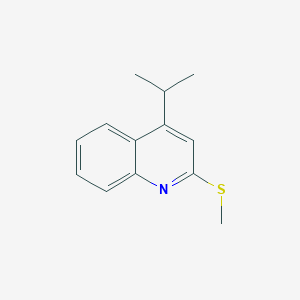
![5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (3S)-](/img/structure/B14251592.png)


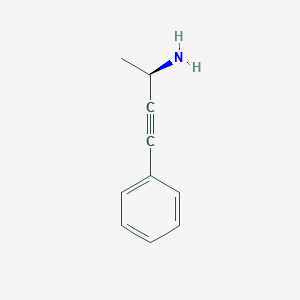
![N,N'-[1,4-Bis(4-methoxyphenyl)butane-1,4-diylidene]dihydroxylamine](/img/structure/B14251616.png)

